molecular formula C24H28N2O5 B101437 Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate CAS No. 18532-06-4

Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

Cat. No. B101437
CAS RN: 18532-06-4
M. Wt: 424.5 g/mol
InChI Key: UXKHJBYWTMMOJN-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

Benzyl (Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2 activity, Benzyl (Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate reduces inflammation and pain.
Biochemical and Physiological Effects:
Benzyl (Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. The compound has also been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's diseases. Additionally, Benzyl (Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate has been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Benzyl (Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate in lab experiments is its high potency and specificity for COX-2 inhibition. However, one of the limitations of using this compound is its relatively high cost compared to other COX-2 inhibitors.

Future Directions

There are several future directions for the research on Benzyl (Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate. One potential direction is to study the compound's potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Another direction is to investigate the compound's potential use in combination therapy with other drugs for the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to understand the compound's mechanism of action and to identify any potential side effects or toxicity issues.

Synthesis Methods

Benzyl (Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate can be synthesized by using various methods. One of the most commonly used methods is the reaction between (Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-2-aminopyrrolidine-1-carboxylic acid and benzyl (Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-2-(bromomethyl)-3-phenylpropanoate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as tetrahydrofuran. The product is then purified by column chromatography to obtain Benzyl (Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate in high yield and purity.

Scientific Research Applications

Benzyl (Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-2-[[(Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

18532-06-4

Product Name

Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C24H28N2O5/c1-2-30-23(28)20(16-18-10-5-3-6-11-18)25-22(27)21-14-9-15-26(21)24(29)31-17-19-12-7-4-8-13-19/h3-8,10-13,20-21H,2,9,14-17H2,1H3,(H,25,27)/t20-,21-/m0/s1

InChI Key

UXKHJBYWTMMOJN-SFTDATJTSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3

SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3

Other CAS RN

18532-06-4

Origin of Product

United States

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